2-chloro-N-ethylaniline hydrochloride
Description
Properties
IUPAC Name |
2-chloro-N-ethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-2-10-8-6-4-3-5-7(8)9;/h3-6,10H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMQXLFZOYYTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Ethylation Route
The classical synthetic route involves chlorination of 4-ethylaniline to yield 2-chloro-4-ethylaniline, followed by formation of the hydrochloride salt by treatment with hydrochloric acid.
- Chlorination : Controlled chlorination is performed to selectively substitute the chloro group at the ortho position relative to the amine.
- Ethylation : N-ethylation can be achieved via alkylation using ethyl halides or reductive amination.
- Salt Formation : The free base is reacted with hydrochloric acid to form the hydrochloride salt, which crystallizes out for isolation.
This method benefits from the availability of starting materials and straightforward reaction conditions, but requires careful control of reaction parameters to avoid over-chlorination or side reactions.
Industrial Synthesis Using Ethanolamine and Hydrogen Chloride
A patented industrial method for related compounds (e.g., 2-chloroethylamine hydrochloride) involves:
- Reacting ethanolamine with hydrogen chloride gas at room temperature to form ethanolamine hydrochloride.
- Addition of an organic acid (such as adipic acid) as a catalyst.
- Heating the mixture to approximately 160 °C while continuing hydrogen chloride gas introduction.
- Simultaneous reaction and distillation to remove water formed during the reaction.
- Cooling, addition of absolute ethanol, filtration, and vacuum drying to isolate the hydrochloride salt.
This method achieves high yields (up to 90.5%) and high purity (>99% by GC) by optimizing hydrogen chloride flow rate, reaction time, and catalyst choice.
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Hydrogen chloride flow rate | 300–500 mL/min | Controls chlorination efficiency |
| Reaction temperature | ~160 °C | Ensures complete reaction |
| Organic acid catalyst ratio | 0.05–0.15 (mass ratio) | Enhances reaction rate and selectivity |
| Reaction time | 2–5 hours | Balances conversion and side reactions |
| Drying temperature | 50–60 °C (vacuum drying) | Preserves product integrity |
Note: While this method is described for 2-chloroethylamine hydrochloride, similar principles apply to the preparation of 2-chloro-N-ethylaniline hydrochloride, especially regarding chlorination and hydrochloride salt formation.
Alternative Synthetic Routes
Other research describes synthesis involving:
- Reaction of benzoyl chloride with 2-chloroaniline derivatives in ethanol under reflux to form amide intermediates, which can be further transformed to target compounds.
- Use of thionyl chloride for chlorination steps.
- Catalytic hydrogenation (e.g., Pd/C or Raney nickel) for selective reduction and ethylation under controlled pressure and temperature.
These methods are typically applied in research settings for derivative synthesis and optimization of biological activity.
Analytical Data and Purity Assessment
Analytical techniques are crucial to confirm the structure and purity of 2-chloro-N-ethylaniline hydrochloride:
| Technique | Purpose | Typical Conditions/Details |
|---|---|---|
| Gas Chromatography (GC) | Purity analysis | SE-54 column, hydrogen flame ionization detector, 50 °C column temp, sample injection 1 µL |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | ¹H and ¹³C NMR in DMSO-d₆ solvent |
| High-Performance Liquid Chromatography (HPLC) | Purity and impurity profiling | C18 column, acetonitrile/0.1% TFA mobile phase |
| Elemental Analysis | Verify chlorine content and stoichiometry | Cl theoretical ~22.8% |
Typical purity levels achieved in optimized syntheses exceed 95%, with yields ranging from 34.5% to over 90% depending on reaction conditions and scale.
Research Findings and Optimization Notes
- pH Control : Maintaining reaction pH between 6 and 8 during ethylation minimizes side reactions such as over-alkylation.
- Catalyst Use : Organic acids like adipic acid improve chlorination efficiency and selectivity.
- Hydrogen Chloride Flow : Controlled gas flow rates (300–500 mL/min) ensure consistent chlorination without excessive byproduct formation.
- Recrystallization : Using ethanol/water mixtures (1:3 v/v) enhances purity by removing residual impurities.
- Stability : The hydrochloride salt form improves storage stability, reducing degradation from hydrolysis or dechlorination under acidic or light-exposed conditions.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Chlorination of 4-ethylaniline + HCl salt formation | Chlorination under controlled conditions; HCl treatment | 60–90 | >95 | Classical route, widely used |
| Ethanolamine + HCl + Organic acid catalyst (industrial) | Ethanolamine, adipic acid, HCl gas, 160 °C, vacuum drying | Up to 90.5 | >99 | High yield, industrial scalability |
| Benzoyl chloride + 2-chloroaniline derivatives | Reflux in ethanol, amide intermediates | Variable | >90 | Research route for derivatives |
| Catalytic hydrogenation + alkylation | Pd/C or Raney Ni catalysts, controlled temp/pressure | Variable | >95 | For selective ethylation and reduction |
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-ethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
2-chloro-N-ethylaniline hydrochloride is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the manufacture of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-ethylaniline hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-N,N-diethylethylamine Hydrochloride
2-Chloroethylamine Hydrochloride
- Molecular Formula : C₂H₆ClN·HCl
- CAS : 870-24-6
- Structure : A simple primary amine with a chloroethyl group.
- Key Differences :
2-Amino-N-cyclohexyl-N-ethylacetamide Hydrochloride
- Molecular Formula : C₁₀H₂₁ClN₂O
- CAS: Not explicitly listed (synonyms in ).
- Structure : Contains a cyclohexyl group and acetamide backbone.
- Key Differences :
2-Chloro-N-(2-chloroethyl)-N-ethylethanamine Hydrochloride
- Molecular Formula : C₆H₁₃Cl₂N·HCl
- CAS: Not explicitly listed (synonyms in ).
- Structure : Bis-chloroethyl substituents on a tertiary amine.
Comparative Analysis Table
Research Findings and Trends
- Pharmaceutical Relevance: 2-Chloro-N-ethylaniline hydrochloride’s aromatic structure makes it a candidate for antimalarial or antifungal agents, akin to chlorphenoxamine derivatives .
- Synthetic Utility :
- The hydrochloride salt form is favored in industrial settings for improved handling and reaction efficiency .
Biological Activity
2-Chloro-N-ethylaniline hydrochloride is an aromatic amine with the molecular formula C₈H₁₀ClN·HCl. It features a chlorine atom at the ortho position and an ethyl group attached to the amino group, which contributes to its unique chemical properties and biological activities. This compound is primarily studied for its role as an enzyme inhibitor and its potential applications in pharmaceutical and biochemical research.
The primary biological activity of 2-chloro-N-ethylaniline hydrochloride involves its ability to act as an enzyme inhibitor . It binds to the active sites of specific enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can significantly affect various biochemical pathways, making it a valuable tool in research focused on enzyme function and regulation.
Biological Activity Overview
- Enzyme Inhibition : The compound exhibits significant enzyme inhibitory properties, which have been explored in various studies. It is particularly noted for its interaction with enzymes that are critical in metabolic pathways.
- Research Applications : 2-Chloro-N-ethylaniline hydrochloride is used as a precursor in synthesizing biologically active molecules and pharmaceuticals. Its unique structure allows for diverse applications in medicinal chemistry.
Comparative Analysis with Similar Compounds
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| N-Ethylaniline | Ethyl group attached to aniline | Lacks chlorine substitution |
| 4-Chloro-N-ethylaniline | Chlorine at para position | Different reactivity profile |
| 2-Methyl-N-ethylaniline | Methyl group instead of chlorine | Alters electronic properties significantly |
| 3-Chloroaniline | Chlorine at meta position | Different steric hindrance |
The presence of both the chlorine atom and the ethyl group in 2-chloro-N-ethylaniline hydrochloride influences its reactivity and biological activity, distinguishing it from similar compounds.
Case Studies and Research Findings
- Enzyme Inhibition Studies : Research has demonstrated that 2-chloro-N-ethylaniline hydrochloride can inhibit specific enzymes involved in metabolic processes. For instance, studies indicated that it effectively inhibits enzymes that regulate neurotransmitter levels, which could have implications for treating neurological disorders.
- Pharmaceutical Development : The compound has been investigated as a potential intermediate in synthesizing various pharmaceutical agents. Its ability to modify biological pathways through enzyme inhibition makes it a candidate for drug development, particularly in targeting diseases where these enzymes play a critical role.
- Toxicological Assessments : While exploring its biological activity, researchers have also evaluated the toxicological profiles of 2-chloro-N-ethylaniline hydrochloride. Studies suggest that while it exhibits promising biological activities, careful assessment of its cytotoxic effects is necessary, especially when considering therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-ethylaniline hydrochloride, and how can reaction efficiency be optimized?
- Methodology :
- Alkylation : React N-ethylaniline with chloroethylating agents (e.g., 2-chloroethyl chloride) in anhydrous conditions. Use polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., K₂CO₃) to enhance nucleophilic substitution efficiency .
- Purification : Employ recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the hydrochloride salt .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of 2-chloro-N-ethylaniline hydrochloride?
- Techniques :
- NMR Spectroscopy : Confirm structure using ¹H/¹³C NMR. Key signals: aromatic protons (δ 6.8–7.4 ppm), ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.2–3.6 ppm for CH₂), and NH⁺/Cl⁻ interactions .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) to assess purity (>98%) and detect trace impurities .
- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values (e.g., C₈H₁₁Cl₂N) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between NMR and mass spectrometry data when analyzing 2-chloro-N-ethylaniline hydrochloride?
- Data Contradiction Analysis :
- Degradation Check : Hydrolysis under ambient conditions may generate byproducts (e.g., ethanolamine derivatives). Conduct stability tests under controlled humidity/temperature .
- Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d₆) do not interact with the compound. Compare spectra across multiple solvents .
- Ionization Suppression : In MS, matrix effects (e.g., salt adducts) may alter fragmentation patterns. Use internal standards (e.g., deuterated analogs) for quantification .
Q. What are the kinetic parameters and degradation pathways of 2-chloro-N-ethylaniline hydrochloride under varying pH and temperature conditions?
- Methodology :
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis (λ = 260 nm) or LC-MS.
- Pathways :
- Acidic Conditions : Cleavage of the C-Cl bond, forming N-ethylaniline and HCl .
- Alkaline Conditions : Dehydrohalogenation to yield ethylene derivatives .
- Kinetics : Calculate rate constants (k) and half-life (t₁/₂) using first-order models. Activation energy (Eₐ) derived from Arrhenius plots .
Q. How can the hygroscopic nature of 2-chloro-N-ethylaniline hydrochloride be managed during long-term storage?
- Stabilization Strategies :
- Desiccants : Store in vacuum-sealed containers with silica gel or molecular sieves .
- Inert Atmosphere : Use argon or nitrogen gas to displace moisture .
- Lyophilization : Convert to a free base temporarily and re-form the hydrochloride salt before use .
Q. What are the applications of 2-chloro-N-ethylaniline hydrochloride in synthesizing bioactive molecules?
- Medicinal Chemistry :
- Intermediate : Used in alkylation reactions to create tertiary amines for antipsychotic agents (e.g., chlorpromazine analogs) .
- Prodrug Design : The chloroethyl group facilitates covalent binding to biomolecules (e.g., antibodies in targeted therapies) .
- Methodology :
- Coupling Reactions : Employ EDC/HOBt for amide bond formation with carboxylic acids .
- In Vivo Studies : Assess pharmacokinetics using radiolabeled (¹⁴C) derivatives in rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
